2-{[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an indene core, substituted with isopropoxy and methoxy groups, and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-isopropoxy-3-methoxybenzaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-{[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced benzylidene derivatives.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
2-{[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(2-Isopropoxy-3-methoxybenzylidene)hydrazinecarbothioamide
- 3-Ethyl-5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (2Z)-2-(2-Isopropoxy-3-methoxybenzylidene)-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide
Uniqueness
2-{[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its specific substitution pattern on the indene core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H18O4 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C20H18O4/c1-12(2)24-20-13(7-6-10-17(20)23-3)11-16-18(21)14-8-4-5-9-15(14)19(16)22/h4-12H,1-3H3 |
InChI Key |
UBIFTQWUFINAPC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.